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Fmoc-homocyclohexyl-D-alanine

Peptide Synthesis Physicochemical Property Prediction Hydrophobic Tagging

Fmoc‑homocyclohexyl‑D‑alanine (Fmoc‑D‑HomoCha‑OH, C₂₅H₂₉NO₄, MW 407.5) is a synthetic, Fmoc‑protected D‑amino acid that incorporates a flexible, saturated cyclohexyl‑terminated butanoic acid side chain. It is employed exclusively as a building block in solid‑phase peptide synthesis (SPPS) to introduce a highly lipophilic, conformationally constrained residue into peptide sequences.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
CAS No. 269078-72-0
Cat. No. B1302557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-homocyclohexyl-D-alanine
CAS269078-72-0
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyKYXCSTPOLMVGMS-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-homocyclohexyl-D-alanine (CAS 269078-72-0): Procurement Guide for Lipophilic D‑Amino Acid Building Blocks


Fmoc‑homocyclohexyl‑D‑alanine (Fmoc‑D‑HomoCha‑OH, C₂₅H₂₉NO₄, MW 407.5) is a synthetic, Fmoc‑protected D‑amino acid that incorporates a flexible, saturated cyclohexyl‑terminated butanoic acid side chain. It is employed exclusively as a building block in solid‑phase peptide synthesis (SPPS) to introduce a highly lipophilic, conformationally constrained residue into peptide sequences. Computed physicochemical data establish it as the most hydrophobic member of its structural class, with an XLogP3‑AA of 6.1, exceeding the values for Fmoc‑D‑cyclohexylalanine (5.8) and Fmoc‑D‑homophenylalanine (5.0) [1]. The compound is supplied as a solid with a typical purity of ≥98% and is stable under standard SPPS conditions, including mild base‑mediated Fmoc deprotection with piperidine .

Why Fmoc-homocyclohexyl-D-alanine Cannot Be Simply Replaced by Shorter or Aromatic Analogues


Within the class of lipophilic, Fmoc‑protected D‑amino acids, the precise length and flexibility of the side chain exert a non‑linear influence on peptide bioactivity, target selectivity, and synthetic efficiency. Fmoc‑homocyclohexyl‑D‑alanine contains a four‑carbon linker between the α‑carbon and the cyclohexyl ring, creating a spacer that positions the bulky hydrophobic group further from the peptide backbone. This structural feature is critical for accessing deep hydrophobic pockets in target proteins, as evidenced by its essential role in sub‑nanomolar Zika virus protease inhibitors and high‑affinity Src SH2 domain ligands [1][2]. Substituting a shorter analogue such as Fmoc‑D‑cyclohexylalanine (one‑carbon linker) or an aromatic analogue such as Fmoc‑D‑homophenylalanine can fundamentally alter binding kinetics, selectivity profiles, and overall peptide conformation, often abolishing the desired biological activity or synthetic outcome [3]. Consequently, generic substitution is not permissible; the unique spatial and hydrophobic signature of this compound must be matched to the intended application.

Quantitative Differentiation of Fmoc-homocyclohexyl-D-alanine Versus Closest Comparators


Hydrophobicity Comparison: Fmoc-homocyclohexyl-D-alanine vs. Fmoc-D-cyclohexylalanine vs. Fmoc-D-homophenylalanine

The computed partition coefficient (XLogP3‑AA) for Fmoc‑homocyclohexyl‑D‑alanine is 6.1, making it the most lipophilic member of this structural class. In direct comparison, the one‑carbon‑shorter analogue Fmoc‑D‑cyclohexylalanine (CAS 144701‑25‑7) exhibits an XLogP3‑AA of 5.8, a difference of 0.3 log units. The aromatic comparator Fmoc‑D‑homophenylalanine (CAS 135944‑09‑1) displays a markedly lower XLogP3‑AA of 5.0, a difference of 1.1 log units [1][2][3]. This increased lipophilicity correlates with enhanced membrane permeability and improved occupancy of hydrophobic protein pockets when incorporated into peptide sequences.

Peptide Synthesis Physicochemical Property Prediction Hydrophobic Tagging

Antiviral Activity: Macrocyclic Zika Virus Protease Inhibitors Containing D‑Homocyclohexylalanine

In a structure‑based optimization campaign for Zika virus NS2B‑NS3 protease inhibitors, a series of macrocyclic compounds containing hydrophobic D‑amino acid linkers were synthesized. Inhibitors incorporating D‑homocyclohexylalanine achieved Ki values below 5 nM, representing potent enzymatic inhibition. Compound 26, which contains a D‑homocyclohexylalanine residue in its linker segment, demonstrated a confirmed antiviral effect in immunofluorescence assays. The inhibitor scaffold also exhibited an excellent selectivity profile and low cytotoxicity [1]. This quantitative potency benchmark is specific to the homocyclohexylalanine‑containing series and underscores the residue's critical role in achieving sub‑nanomolar affinity.

Antiviral Drug Discovery Protease Inhibition Flavivirus Therapeutics

High‑Affinity Ligand Design: Src SH2 Domain Dipeptide Ligands Featuring D‑Homocyclohexylalanine

X‑ray crystallographic studies of the pp60Src SH2 domain identified a high‑affinity phosphopeptide ligand, Ac‑pTyr‑Glu‑D‑Hcy‑NH₂ (Hcy = homocyclohexylalanine). The D‑homocyclohexylalanine residue occupies a hydrophobic pocket that is critical for binding affinity. Based on this structural information, a series of novel dipeptide ligands targeting the Src SH2 domain were designed and their structure‑activity relationships (SAR) established [1]. While a direct comparator Ki value for the D‑homocyclohexylalanine‑containing ligand is not provided in the abstract, the use of X‑ray crystallography to guide ligand design highlights the unique spatial fit of the extended cyclohexyl side chain.

Cancer Signaling SH2 Domain Inhibitors Peptidomimetic Design

Serine Protease Inhibitor Profiling: Tripeptides Containing Homocyclohexylalanine vs. Cyclohexylalanine

A series of tripeptides of the general formula H‑D‑Ser‑AA‑Arg‑OH, where AA is a non‑natural amino acid, were synthesized and evaluated for inhibition of six serine proteases (urokinase, thrombin, trypsin, plasmin, t‑PA, and kallikrein). Among the tested analogues, the peptide containing homocyclohexylalanine (H‑D‑Ser‑Hcy‑Arg‑OH) was compared directly to the cyclohexylalanine‑containing analogue (H‑D‑Ser‑Cha‑Arg‑OH). The most active compound across the entire set was H‑D‑Ser‑Chg‑Arg‑OH (cyclohexylglycine) towards thrombin with a Ki of 5.02 μM. The homocyclohexylalanine‑containing peptide was among the eight tested but was not the most potent inhibitor for any protease, indicating that the extended side chain modulates rather than universally enhances inhibitory activity [1].

Enzyme Inhibition Serine Proteases Anticoagulant Development

Targeted Application Scenarios for Fmoc-homocyclohexyl-D-alanine Based on Quantitative Evidence


Synthesis of Macrocyclic Antiviral Protease Inhibitors with Sub‑Nanomolar Affinity

Use Fmoc‑homocyclohexyl‑D‑alanine as the hydrophobic D‑amino acid linker in macrocyclic Zika virus NS2B‑NS3 protease inhibitors. This approach has yielded compounds with Ki values below 5 nM and confirmed antiviral effects in cell‑based assays, coupled with low cytotoxicity [1]. Procurement is justified for programs targeting flavivirus proteases or other viral targets requiring deep hydrophobic pocket occupancy.

Design of High‑Affinity SH2 Domain Ligands for Cancer Signaling Research

Incorporate D‑homocyclohexylalanine into phosphopeptide mimetics targeting Src homology 2 (SH2) domains. X‑ray crystallography confirms that the extended cyclohexyl‑butanoic acid side chain optimally fills a hydrophobic cavity within the pp60Src SH2 domain, providing a validated starting point for structure‑based drug design against this and related protein‑protein interaction modules [2].

Synthesis of Insulin‑Potentiating Peptides for Metabolic Disease Research

Utilize Fmoc‑homocyclohexyl‑D‑alanine as a neutral aliphatic amino acid (position X) in peptides of the sequence W‑X‑Y‑Z that potentiate insulin activity. Patented compositions and methods for treating insulin resistance and NIDDM explicitly claim the use of homocyclohexylalanine in these peptides, establishing a clear intellectual property and application‑driven rationale for procurement [3].

Comparative Profiling of Serine Protease Inhibitor Selectivity

Employ Fmoc‑homocyclohexyl‑D‑alanine in the synthesis of tripeptide libraries (e.g., H‑D‑Ser‑Hcy‑Arg‑OH) for comparative serine protease inhibition studies. Direct head‑to‑head data against cyclohexylalanine and other non‑natural amino acids show that the extended side chain modulates protease selectivity without conferring universal potency, making it a valuable tool for fine‑tuning inhibitor specificity profiles [4].

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